molecular formula C6H8N2OS B136283 3-amino-N-methylthiophene-2-carboxamide CAS No. 147123-48-6

3-amino-N-methylthiophene-2-carboxamide

Cat. No.: B136283
CAS No.: 147123-48-6
M. Wt: 156.21 g/mol
InChI Key: VSTOJEUDQYAUDL-UHFFFAOYSA-N
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Description

3-amino-N-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C6H8N2OS and its molecular weight is 156.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-8-6(9)5-4(7)2-3-10-5/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTOJEUDQYAUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443320
Record name 3-Amino-N-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147123-48-6
Record name 3-Amino-N-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Significance Within the Thiophene Heterocyclic System

The foundational structure of 3-amino-N-methylthiophene-2-carboxamide is the thiophene (B33073) ring, a five-membered aromatic ring containing a sulfur atom. This ring system is considered a "privileged pharmacophore" in medicinal chemistry due to its diverse biological activities. The sulfur atom in the thiophene ring influences the molecule's electronic properties and allows for interactions such as hydrogen bonding, which can be crucial for binding to biological targets. nih.gov

The substituents on the thiophene ring, an amino group (-NH2) at the 3-position and an N-methylcarboxamide group (-CONHCH3) at the 2-position, are key to its chemical reactivity and potential applications. The presence of both an amino group and a carboxamide group on adjacent carbons creates a versatile scaffold for further chemical modifications and the synthesis of more complex molecules. tubitak.gov.tr The relative positions of these groups can also lead to intramolecular hydrogen bonding, influencing the compound's conformation and properties.

Table 1: Key Structural Features of this compound

FeatureDescriptionSignificance
Thiophene Ring A five-membered aromatic heterocycle containing sulfur.Provides a stable, aromatic core and is a known pharmacophore with diverse biological activities. nih.gov
Amino Group (-NH2) A primary amine substituent at the C3 position.Acts as a nucleophile and a site for further functionalization, enabling the synthesis of fused heterocyclic systems. tubitak.gov.tr
N-methylcarboxamide Group A carboxamide with a methyl group on the nitrogen, located at the C2 position.Can participate in hydrogen bonding and other intermolecular interactions, influencing solubility and biological target binding.

Overview of Academic Research Trajectories for Thiophene Carboxamides

Research into thiophene (B33073) carboxamides has revealed a wide array of potential therapeutic applications. These compounds have been investigated for their anticancer, antibacterial, and antioxidant properties, among others. The versatility of the thiophene carboxamide scaffold allows for the synthesis of large libraries of related compounds for drug discovery. chemicalbook.comnih.gov

A significant area of research has been the development of thiophene carboxamide derivatives as anticancer agents. chemicalbook.com For instance, some derivatives have been designed to mimic the anticancer medication Combretastatin A-4. chemicalbook.com Studies have also shown that certain 3-aminothiophene-2-carboxamide (B122380) derivatives exhibit promising antioxidant and antibacterial activities. nih.gov The structure-activity relationship (SAR) studies of these derivatives indicate that the amino group at the 3-position is often crucial for their biological effects. nih.gov

Table 2: Investigated Activities of Thiophene Carboxamide Derivatives

Derivative ClassInvestigated ActivityResearch Findings
Phenyl-thiophene-carboxamidesAnticancerSome derivatives showed potent activity against liver cancer cell lines. chemicalbook.com
3-Aminothiophene-2-carboxamidesAntioxidant, AntibacterialDerivatives showed significant antioxidant activity and potent antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov
Urea-thiophene carboxamidesOtoprotective (Hearing Protection)A specific derivative was identified as protective against aminoglycoside-induced hair cell death.

Contextualization in Heterocyclic Chemistry and Compound Design

Established Synthetic Pathways to the 3-Amino-Thiophene-2-Carboxamide Core

The construction of the fundamental 3-aminothiophene-2-carboxamide (B122380) ring system is achieved through various established organic reactions. These methods primarily focus on building the thiophene (B33073) ring with the required amino and carboxamide functionalities correctly positioned.

Cyclization reactions are a cornerstone of heterocyclic chemistry and provide several routes to the thiophene ring. One classical method is the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. pharmaguideline.comderpharmachemica.com While versatile, this method is most suitable for thiophenes without the specific amino substitution pattern required for this precursor.

More targeted cyclization strategies have been developed. For instance, substituted thiophenes can be synthesized from functionalized alkynes. nih.gov Palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols is one such modern approach that proceeds via a 5-endo-dig S-cyclization mechanism. nih.gov Another method involves the copper-catalyzed cyclization of S-containing alkyne derivatives to yield substituted thiophenes. nih.gov Additionally, the Fiesselmann thiophene synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters, which, upon treatment with a base, form 3-hydroxy-2-thiophenecarboxylic acid derivatives, a related but distinct structural core. researchgate.net

The Gewald reaction is arguably the most prominent and widely used method for synthesizing polysubstituted 2-aminothiophenes, making it highly relevant for the precursor of this compound. researchgate.netarkat-usa.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile, such as cyanoacetamide) in the presence of elemental sulfur and a base. pharmaguideline.comwikipedia.orgorganic-chemistry.org

The reaction mechanism begins with a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form a stable α,β-unsaturated nitrile intermediate. derpharmachemica.comwikipedia.org This is followed by the addition of sulfur and a subsequent cyclization and tautomerization to yield the final 2-aminothiophene product. derpharmachemica.comwikipedia.org The versatility of the Gewald reaction is enhanced by the availability of reagents and the generally mild reaction conditions. researchgate.netarkat-usa.org

Several variations of the Gewald reaction exist. tubitak.gov.tr

One-Step, Three-Component: An α-methylene ketone, an activated nitrile (like cyanoacetamide), and elemental sulfur are reacted together in one pot with a basic catalyst, such as morpholine (B109124) or triethylamine. tubitak.gov.tr

Two-Step: This approach first involves the Knoevenagel condensation to isolate the α,β-unsaturated nitrile. This intermediate is then reacted with sulfur and an amine in a separate step. This method often gives higher yields, particularly for less reactive ketones. tubitak.gov.trresearchgate.net

From α-Mercaptocarbonyls: An alternative, though less common, version starts with an α-mercaptoaldehyde or α-mercaptoketone, which is then reacted with an activated nitrile. arkat-usa.orgtubitak.gov.tr The starting mercaptans are often unstable and difficult to prepare, limiting this variation's scope. arkat-usa.org

The reaction is broadly applicable for creating a variety of 2-aminothiophene-3-carboxamides and related esters. tubitak.gov.trresearchgate.net

Strategies for N-Methylation of the Carboxamide Moiety

Once the 3-aminothiophene-2-carboxamide core is synthesized, the final step is the selective methylation of the primary carboxamide nitrogen atom. Several general strategies exist for the N-methylation of amides.

Traditionally, this transformation is achieved using highly reactive and toxic methylating agents such as iodomethane (B122720) or dimethyl sulfate (B86663) in the presence of a base. acs.org While effective, the hazardous nature of these reagents has prompted the development of safer alternatives.

Modern approaches often utilize less volatile and toxic reagents. Phenyl trimethylammonium iodide has been reported as a safe, non-toxic, and easy-to-handle solid methylating agent that provides excellent monoselectivity for primary amides under mildly basic conditions. nih.gov This method is attractive for its operational simplicity and high functional group tolerance, making it suitable for late-stage methylation. nih.gov

Catalytic methods have also been developed, offering an atom-economic and sustainable route. rsc.org Methanol can be used as the methylating agent in the presence of transition metal catalysts, such as ruthenium or cobalt complexes. researchgate.net These reactions often proceed through a "hydrogen borrowing" mechanism where the alcohol is temporarily oxidized to an aldehyde, which then participates in a reductive amination pathway. researchgate.net Another sustainable approach uses formic acid as the methylating agent over a palladium catalyst. researchgate.net

Comparison of N-Methylation Strategies for Amides
MethodMethylating AgentTypical ConditionsAdvantagesDisadvantages
Classical AlkylationIodomethane (MeI), Dimethyl sulfate ((CH₃)₂SO₄)Strong base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF)High reactivity, well-establishedHighly toxic, carcinogenic, volatile reagents; risk of over-methylation acs.org
Quaternary Ammonium SaltsPhenyl trimethylammonium iodide (PhMe₃NI)Base (e.g., Cs₂CO₃) in a high-boiling solvent (e.g., toluene) at 120 °CSafe, solid, easy-to-handle reagent; excellent monoselectivity; high yields nih.govRequires stoichiometric amounts of the reagent
Catalytic (Hydrogen Borrowing)Methanol (CH₃OH)Ru(II) or Co(II) catalyst with a baseAtom-economic, uses a sustainable C1 source researchgate.netRequires transition metal catalyst, may require higher temperatures
Catalytic (Reductive)Formaldehyde (CH₂O)Reductive conditions (e.g., H₂, catalyst)Relatively narrow substrate scope acs.orgFormaldehyde is a toxic gas

Divergent Synthesis Approaches for Thiophene Carboxamide Derivatives

The 2-aminothiophene-3-carboxamide (B79593) core is a versatile building block, making it an excellent starting point for divergent synthesis. tubitak.gov.tr This approach allows for the creation of a library of related compounds from a common intermediate by modifying its various reactive sites. The 2-aminothiophene-3-carboxamide structure has multiple positions available for chemical modification: the 2-amino group, the carboxamide nitrogen, and the C4/C5 positions on the thiophene ring. tubitak.gov.tr

For example, the 2-amino group can react with various electrophiles. A significant application is its use in the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. tubitak.gov.tr This is achieved by reacting the 2-aminothiophene-3-carboxamide with reagents like nitriles in the presence of acid, leading to cyclization and the formation of a new pyrimidine (B1678525) ring fused to the thiophene core. tubitak.gov.tr This demonstrates how the precursor can be elaborated into more complex molecular architectures.

Catalytic Methodologies in Thiophene Carboxamide Synthesis

Catalysis plays a crucial role in nearly every stage of the synthesis of thiophene carboxamides, from the formation of the core structure to its subsequent functionalization.

Ring Formation: While the Gewald reaction is often base-catalyzed, other cyclization methods to form thiophene rings rely on transition metal catalysts. As mentioned, PdI₂ and CuX₂ have been used to catalyze the cyclization of functionalized alkynes to form thiophenes. nih.gov

Amide Bond Formation: The formation of the carboxamide itself from a corresponding carboxylic acid (e.g., 3-aminothiophene-2-carboxylic acid) and an amine (methylamine) typically requires a coupling agent and a catalyst. Common systems include dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. nih.govjocpr.com

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of the thiophene ring's C-H bonds, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation is a powerful tool for arylating thiophene rings at specific positions, which can be applied to thieno-fused systems. nih.govmdpi.com

N-Methylation: As detailed in section 2.2, the N-methylation of the carboxamide can be achieved using various catalytic systems, including those based on ruthenium, cobalt, or palladium, which offer more sustainable alternatives to traditional stoichiometric reagents. rsc.orgresearchgate.net

Catalytic Systems in Thiophene Carboxamide Synthesis
Synthetic StepCatalyst/Reagent SystemPurposeReference
Thiophene Ring FormationPdI₂ / KICatalyzes heterocyclodehydration of mercapto-yn-ols nih.gov
Thiophene Ring FormationCuCl₂ or CuBr₂Promotes S-cyclization of enynyl sulfanes nih.gov
Amide Bond FormationDCC / DMAPCoupling agent and catalyst for amidation of carboxylic acids nih.govjocpr.com
C-H ArylationPd(OAc)₂ / Ligand (e.g., X-Phos)Direct functionalization of C-H bonds on the thiophene ring mdpi.com
N-MethylationRu(II) or Co(II) complexesCatalyzes N-methylation of amides using methanol researchgate.net

Optimization of Synthetic Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing side reactions. For the synthesis of this compound and its precursors, several parameters can be adjusted.

In the Gewald reaction , the choice of base is crucial; common choices include organic bases like triethylamine, piperidine, or morpholine. arkat-usa.orgtubitak.gov.tr The solvent can also influence the reaction outcome, with ethanol (B145695) and dimethylformamide (DMF) being frequently used. tubitak.gov.tr A significant advancement in optimizing this reaction has been the application of microwave irradiation, which has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. arkat-usa.orgwikipedia.org

For catalytic reactions , such as C-H activation or N-methylation, optimization involves screening different catalysts, ligands, solvents, and temperatures. For instance, in palladium-catalyzed C-H arylations, the choice of phosphine (B1218219) ligand (e.g., X-Phos, P(Cy)₃) can determine the success and selectivity of the reaction. mdpi.com Similarly, in catalytic N-methylations, the catalyst loading and reaction temperature must be carefully controlled to ensure efficient conversion without decomposition of the starting material or product. rsc.org The selectivity of N-methylation, particularly avoiding di-methylation of a primary amide, is a key challenge that can be addressed by choosing selective reagents like phenyl trimethylammonium iodide or by carefully controlling the stoichiometry and conditions in catalytic systems. nih.gov

Mechanistic Investigations of Thiophene Ring Cyclization

The most prevalent and versatile method for synthesizing the 3-aminothiophene-2-carboxamide scaffold is the Gewald reaction. tubitak.gov.tr This multicomponent reaction provides a direct route to polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction mechanism, though widely accepted, has been the subject of detailed studies to understand its nuances. wikipedia.org

The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or in this context, a cyanoacetamide) in the presence of elemental sulfur and a base. wikipedia.orgderpharmachemica.com The mechanism is generally understood to proceed through the following key steps:

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) group of the cyanoacetamide. wikipedia.orglookchem.com This step forms a stable α,β-unsaturated nitrile intermediate. lookchem.com

Sulfur Addition (Thiolation): Elemental sulfur adds to the activated methylene position of the Knoevenagel adduct. The exact mechanism of this step is not fully elucidated but is thought to involve the formation of a sulfurated intermediate. wikipedia.org

Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes intramolecular cyclization. A subsequent tautomerization leads to the final aromatic 2-aminothiophene product. wikipedia.org

A specific pathway for the formation of 3-aminothiophene derivatives involves the reaction of an N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide with a 2-chloroacetamide (B119443) reagent. nih.gov In this variation, the reaction is proposed to proceed via the formation of an alkylated sulfide (B99878) intermediate. This intermediate then undergoes an intramolecular addition of the methylene group onto the nitrile function, leading to the cyclized 3-aminothiophene product. nih.gov

The general mechanism for one of the most extensively used one-pot versions of the Gewald reaction is depicted below. tubitak.gov.tr

StepDescriptionIntermediate
1 Knoevenagel condensation of a ketone with cyanoacetamide.α,β-Unsaturated nitrile
2 Addition of elemental sulfur (S₈) in the presence of a base.Thiolated intermediate
3 Intramolecular cyclization.Dihydrothiophene derivative
4 Tautomerization/Aromatization.2-Aminothiophene product

This table provides a simplified overview of the key stages in the Gewald reaction for the formation of the 2-aminothiophene ring.

Detailed Studies of Functionalization and Derivatization Mechanisms

The this compound molecule possesses several reactive sites, making it a versatile scaffold for further chemical modifications. The reactivity of the 2-aminothiophene-3-carboxamide system allows for attacks at five principal positions. tubitak.gov.tr Nucleophiles can attack the carbonyl carbon of the carboxamide group and the C2 carbon of the thiophene ring. tubitak.gov.tr Electrophiles, on the other hand, can attack the amino group of the carboxamide, the primary amino group at the C3 position, and the C5 carbon of the thiophene ring. tubitak.gov.tr

Functionalization of the core structure can lead to a wide array of derivatives with diverse properties. For instance, the amino group at the C3 position can undergo acylation reactions. researchgate.net The thiophene ring itself is susceptible to electrophilic substitution reactions, such as sulfonation and Friedel-Crafts acylation, typically occurring at the C5 position due to the directing effects of the amino and carboxamide groups. researchgate.net

In the context of related thieno[2,3-b]pyridine (B153569) systems, oxidative dimerization has been observed as a pathway for functionalization. nih.gov Depending on the reaction conditions, different mechanistic pathways can be operative. One proposed mechanism involves a single electron transfer (SET) from the aminothieno[2,3-b]pyridine to an oxidizing agent like hypochlorite, generating a cation-radical species. Dimerization of these radicals followed by intramolecular heterocyclization can lead to complex polycyclic structures. nih.gov While this specific example is for a fused ring system, it highlights the potential for oxidative coupling reactions as a means of derivatization for aminothiophene compounds.

PositionType of ReagentPotential Reaction
Carbonyl Carbon (Carboxamide)NucleophileAddition/Substitution
C2 Carbon (Thiophene ring)NucleophileNucleophilic Aromatic Substitution (less common)
Amide N-H (Carboxamide)ElectrophileN-Alkylation/N-Acylation
C3-Amino GroupElectrophileN-Alkylation/N-Acylation/Diazotization
C5 Carbon (Thiophene ring)ElectrophileElectrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Acylation)

This interactive table summarizes the key reactive sites on the 2-aminothiophene-3-carboxamide core and the types of reactions that can occur.

Quantum Chemical Analysis of Reaction Pathways and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the intricate details of reaction mechanisms, including those for thiophene synthesis. nih.govnih.gov These computational studies provide insights into molecular geometries, electronic properties, and the energetics of reaction pathways, including the structures of transition states. nih.govnih.gov

For a series of novel thiophene-2-carboxamide derivatives, DFT calculations have been employed to study their molecular and electronic properties. nih.gov Such studies often involve the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔEH-L) is a critical parameter that relates to the chemical reactivity and stability of the molecule. For instance, studies have shown that 3-aminothiophene derivatives possess a higher HOMO-LUMO gap compared to corresponding methyl derivatives, indicating greater stability. nih.gov Mulliken's atomic charge calculations can also be performed to understand charge distribution and electronegativity, which in turn explains the reactivity of different atoms within the molecule. nih.gov

In mechanistic studies of related dihydrothiophene synthesis, quantum chemical calculations at the r²SCAN-3c level of theory have been used to support proposed reaction pathways. nih.gov These calculations helped to differentiate between two possible cyclization mechanisms: an intramolecular SN2 substitution versus an intramolecular nucleophilic addition followed by elimination. Such high-level calculations can determine the feasibility of different pathways by comparing the activation energies of their respective transition states. nih.gov Although not specifically focused on this compound, these studies demonstrate the power of quantum chemistry to provide a detailed, atomistic understanding of the reaction mechanisms involved in the formation of thiophene and its derivatives.

Computational MethodInformation ObtainedRelevance to Mechanism
Density Functional Theory (DFT)Molecular geometry, HOMO-LUMO energies, atomic charges.Predicts molecular stability, reactivity sites, and electronic properties of reactants and products. nih.gov
r²SCAN-3c Level of TheoryEnergetics of reaction pathways, transition state structures.Differentiates between plausible reaction mechanisms by comparing activation barriers. nih.gov

This table highlights the application of different quantum chemical methods in the study of thiophene formation and reactivity.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Amino N Methylthiophene 2 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by mapping the carbon and proton frameworks.

The ¹H NMR spectrum of 3-amino-N-methylthiophene-2-carboxamide is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The electron-donating amino group (-NH₂) at the C3 position and the electron-withdrawing N-methylcarboxamide group at the C2 position exert significant influence on the chemical shifts of the thiophene (B33073) ring protons.

The key expected resonances are:

Thiophene Ring Protons (H-4 and H-5): The protons on the thiophene ring are expected to appear as two distinct doublets in the aromatic region, a result of their coupling to each other. The H-5 proton is anticipated to be at a lower field (further downfield) than the H-4 proton due to its position relative to the electron-withdrawing carboxamide group.

Amino Protons (-NH₂): The two protons of the primary amino group are expected to produce a broad singlet. The chemical shift of this signal can be variable and is dependent on factors such as solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

Amide Proton (-NH-): The proton of the secondary amide linkage is also expected to be a broad signal, typically appearing further downfield than the amino protons. It may exhibit coupling to the adjacent N-methyl protons, which would resolve the methyl signal into a doublet.

N-Methyl Protons (-CH₃): The three protons of the methyl group attached to the amide nitrogen will likely appear as a doublet in the upfield region of the spectrum, with a typical coupling constant (³J-coupling) of ~5 Hz due to its interaction with the amide proton.

The following table summarizes the predicted ¹H NMR spectral data.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-5 (Thiophene)7.0 - 7.5Doublet (d)~5-6
H-4 (Thiophene)6.5 - 7.0Doublet (d)~5-6
-NH₂ (Amino)5.0 - 6.0Broad Singlet (br s)N/A
-NH- (Amide)7.5 - 8.5Broad Quartet (br q) or Broad Singlet (br s)~5
-N-CH₃ (Methyl)2.8 - 3.1Doublet (d)~5

Note: Data are predicted based on spectroscopic principles and analysis of related compounds. Solvent is assumed to be DMSO-d₆.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the six unique carbon atoms.

The predicted chemical shifts are:

Carbonyl Carbon (C=O): This carbon will be the most deshielded and appear furthest downfield, typically above 160 ppm.

Thiophene Ring Carbons (C2, C3, C4, C5): These four carbons will resonate in the aromatic region (approximately 100-150 ppm). C2 and C3, being directly attached to substituents, will have their chemical shifts significantly affected. C3, bonded to the electron-donating amino group, is expected to be more shielded (upfield) compared to C2, which is attached to the electron-withdrawing carboxamide group.

N-Methyl Carbon (-CH₃): This aliphatic carbon will be the most shielded and appear furthest upfield in the spectrum.

The following table presents the predicted ¹³C NMR chemical shifts.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl)163 - 168
C2 (Thiophene)145 - 155
C3 (Thiophene)115 - 125
C5 (Thiophene)125 - 135
C4 (Thiophene)110 - 120
-N-CH₃ (Methyl)25 - 30

Note: Data are predicted based on spectroscopic principles and analysis of related compounds.

To unambiguously confirm the molecular structure and assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals for H-4 and H-5 would be expected, confirming their adjacent positions on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, and the N-methyl proton signal with the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing connectivity across multiple bonds (typically 2 or 3 bonds). Key expected correlations for this compound would include:

The amide proton (-NH-) showing a correlation to the carbonyl carbon (C=O) and the N-methyl carbon.

The N-methyl protons showing correlations to the carbonyl carbon.

The H-4 proton showing correlations to C-2, C-3, and C-5.

The amino protons (-NH₂) showing correlations to C-3 and C-4.

These combined techniques would provide definitive proof of the compound's structural integrity.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. nih.gov

N-H Stretching: The primary amine (-NH₂) group is expected to give rise to two distinct bands corresponding to asymmetric and symmetric stretching, typically in the 3300-3500 cm⁻¹ region. The secondary amide (-NH-) group will show a single, sharp stretching band in a similar region, often around 3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the thiophene ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A very strong and sharp absorption band, characteristic of the carbonyl group in a secondary amide, is predicted to appear in the range of 1630-1660 cm⁻¹.

N-H Bending (Amide II band): This band arises from a combination of N-H in-plane bending and C-N stretching. For a secondary amide, it is expected to be a strong band around 1530-1570 cm⁻¹. The primary amine also has a scissoring vibration in this region (~1600 cm⁻¹).

The table below details the principal expected IR absorption bands.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)3350 - 3500Medium
N-H StretchSecondary Amide (-NH-)3280 - 3320Medium
Aromatic C-H StretchThiophene Ring3050 - 3150Weak-Medium
Aliphatic C-H StretchMethyl (-CH₃)2850 - 2980Weak-Medium
C=O Stretch (Amide I)Secondary Amide1630 - 1660Strong
N-H BendPrimary Amine1580 - 1620Medium
N-H Bend / C-N Stretch (Amide II)Secondary Amide1530 - 1570Strong

Published Raman spectroscopy data for this compound are not widely available. However, Raman spectroscopy would be expected to provide complementary information to the IR spectrum. The technique is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. Therefore, strong signals would be anticipated for the thiophene ring breathing modes and C=C stretching vibrations. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS)

No specific HRMS data for this compound was found in the searched literature. This technique would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio measurement.

Liquid Chromatography-Mass Spectrometry (LC-MS)

No specific LC-MS studies detailing retention times, ionization behavior, or fragmentation patterns for this compound were identified. LC-MS is a standard method for confirming the purity and molecular weight of synthetic compounds.

X-ray Crystallographic Analysis

Single Crystal X-ray Diffraction for Absolute Structure Determination

No published single-crystal X-ray diffraction data is available for this compound. This analysis is the definitive method for determining the precise three-dimensional arrangement of atoms and confirming the absolute structure of a crystalline solid.

Conformational Analysis and Molecular Parameters within the Crystal Lattice

Without a crystal structure, an analysis of the molecule's conformation, bond lengths, and bond angles within a crystal lattice cannot be performed.

Analysis of Intermolecular Interactions and Crystal Packing

Information regarding hydrogen bonds, van der Waals forces, and π-stacking interactions, which govern how molecules are arranged in a crystal, is unavailable as it is derived from crystallographic studies.

Hirshfeld Surface and Reduced Density Gradient (RDG) Analysis

Detailed research findings, data tables, and analysis specific to the Hirshfeld surface and Reduced Density Gradient (RDG) of this compound are not available in the reviewed scientific literature. This section will be updated upon the publication of relevant studies.

Computational and Theoretical Chemistry Studies of 3 Amino N Methylthiophene 2 Carboxamide

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the molecular properties of thiophene (B33073) derivatives. For instance, DFT calculations have been employed to understand the molecular and electronic properties of various thiophene-2-carboxamide derivatives. nih.gov These studies often involve optimizing the molecular geometry to find the most stable conformation and then calculating various properties such as bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

In a study on methyl-3-aminothiophene-2-carboxylate, a closely related compound, single crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic crystal system P21/c space group. mdpi.com DFT calculations can complement such experimental data by providing insights into the molecule's properties in the gaseous phase or in solution. For thiophene sulfonamide derivatives, DFT calculations at the B3LYP/6-311G (d,p) level of theory have been used to determine geometrical parameters. researchgate.net Similar levels of theory are commonly used to investigate the structural parameters of thiophene carboxamide derivatives. nih.gov

Table 1: Representative Calculated Molecular Properties for a Thiophene Carboxamide Derivative

PropertyCalculated Value
Bond Length (Å)
S–C1.73 - 1.75
C=O~1.22
**Bond Angle (°) **
C-S-CVaries
O-C-NVaries

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.commdpi.com

For methyl-3-aminothiophene-2-carboxylate, the HOMO and LUMO are primarily delocalized over the thiophene ring, forming a highly delocalized π system. mdpi.com The amino group contributes significantly to the HOMO, while the carboxyl group contributes to the LUMO. mdpi.com The calculated HOMO-LUMO gap for this molecule was approximately 4.537 eV, suggesting a low kinetic stability and high chemical reactivity. mdpi.com In a series of thiophene sulfonamide derivatives, the HOMO-LUMO energy gap was found to be a determining factor for their stability and nonlinear optical response. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Thiophene Derivative

Molecular OrbitalEnergy (eV)
HOMOVaries
LUMOVaries
Energy Gap (ΔE)~4.537

Note: The data is based on methyl-3-aminothiophene-2-carboxylate. mdpi.com

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.com The ESP map displays regions of negative potential (typically colored in shades of red) and positive potential (in shades of blue). The red regions indicate areas that are rich in electrons and are susceptible to electrophilic attack, while the blue regions are electron-deficient and prone to nucleophilic attack.

In the case of methyl-3-aminothiophene-2-carboxylate, the ESP map shows that the most negative potential is located around the oxygen atom of the carboxyl group, making it the most likely site for electrophilic attack and a favorable acceptor for positively charged species. mdpi.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Prediction of Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω).

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Potential (μ) indicates the escaping tendency of electrons from a system. It is calculated as (EHOMO + ELUMO) / 2.

Global Electrophilicity Index (ω) measures the ability of a molecule to accept electrons. It is calculated as μ2 / (2η).

Studies on thiophene derivatives have utilized these descriptors to understand and compare their reactivity. researchgate.net For instance, a lower chemical hardness implies higher reactivity.

Table 3: Predicted Reactivity Descriptors for a Thiophene Derivative

DescriptorFormulaSignificance
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to deformation of electron cloud
Electrophilicity Index (ω)μ2 / (2η)Propensity to accept electrons

Note: Specific values for 3-amino-N-methylthiophene-2-carboxamide are not available; the table provides the general formulas and significance.

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme. These methods are essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Thiophene-2-carboxamide derivatives have been the subject of molecular docking studies to investigate their potential biological activities, such as antibacterial and antioxidant effects. nih.gov For example, various 3-amino thiophene-2-carboxamide derivatives were docked with different proteins to understand the interactions between the compounds and the amino acid residues of the enzyme's active site. nih.gov These simulations can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. Such studies have been conducted on thiophene derivatives to evaluate their binding affinities with proteins like S. aureus tyrosyl-tRNA synthetase. researchgate.net

Intermolecular Interaction Energy Frameworks in Crystal Engineering

Understanding the intermolecular interactions within a crystal lattice is fundamental to crystal engineering, which aims to design and synthesize new solid materials with desired properties. The energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies in a crystal.

For methyl-3-aminothiophene-2-carboxylate, three-dimensional energy framework analyses were used to visualize the dispersion, electrostatic, and total interaction energies within the crystal packing. mdpi.com The study revealed that dispersion forces are the dominant interactions in the crystal packing. mdpi.com The analysis also highlighted the significant role of N–H⋯O hydrogen bonds in increasing the electrostatic energy between molecular pairs, leading to a greater total intermolecular interaction energy. mdpi.com These computational insights are crucial for understanding the crystal packing and the physical properties of the solid state.

Prediction and Investigation of Non-Linear Optical (NLO) Properties

Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the non-linear optical (NLO) properties of organic molecules. For compounds like this compound, these theoretical studies are crucial in assessing their potential for applications in optoelectronics, such as in optical modulation and frequency mixing. nih.gov The NLO response of such molecules is intrinsically linked to their electronic structure, specifically the presence of an electron donor-acceptor framework that facilitates intramolecular charge transfer (ICT).

In this compound, the amino group (-NH₂) at the 3-position acts as an electron-donating group, while the N-methylcarboxamide group (-CONHCH₃) at the 2-position serves as an electron-withdrawing (acceptor) group. This "push-pull" architecture across the π-conjugated thiophene ring is a key prerequisite for significant second-order NLO activity. Theoretical calculations on similar thiophene derivatives have established that this strategic placement of donor and acceptor moieties can lead to enhanced NLO responses. mdpi.comnih.gov

The investigation of NLO properties through computational methods involves the calculation of several key parameters that quantify the material's response to an applied electric field. These include the dipole moment (μ), linear polarizability (α), and, most importantly for second-order NLO effects, the first-order hyperpolarizability (β). acs.orgresearchgate.net A large value of first-order hyperpolarizability is indicative of a strong NLO response.

A critical factor influencing hyperpolarizability is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO gap generally correlates with higher molecular polarizability and, consequently, a larger hyperpolarizability value, indicating a more pronounced NLO effect. nih.govsemanticscholar.org Computational studies on thiophene sulfonamide derivatives have demonstrated this inverse relationship, where molecules with the lowest HOMO-LUMO energy gap exhibit the highest hyperpolarizability. mdpi.com

While specific computational data for this compound is not extensively published, studies on structurally analogous compounds provide valuable insights. For instance, a computational analysis of the closely related methyl-3-aminothiophene-2-carboxylate (matc) determined its HOMO-LUMO gap to be approximately 4.537 eV. mdpi.com This value suggests a high degree of chemical reactivity and potential for significant electronic transitions, which are foundational to NLO activity. mdpi.com The electronic properties of various 3-amino thiophene-2-carboxamide derivatives have also been studied using DFT, highlighting the influence of the amino group on the HOMO-LUMO energy gap. nih.gov

Based on these principles and data from related structures, theoretical calculations for this compound would focus on quantifying the parameters listed in the table below. The expected results would likely confirm its status as a promising candidate for NLO materials, driven by its inherent donor-acceptor structure.

Table 1: Key Parameters Calculated in Theoretical NLO Studies
ParameterSymbolDescription
Dipole MomentμMeasures the molecule's overall polarity, arising from the separation of positive and negative charges.
Linear PolarizabilityαDescribes the distortion of the molecular electron cloud in response to a linear external electric field.
First-Order HyperpolarizabilityβQuantifies the second-order, non-linear response of the molecule to an external electric field, crucial for effects like second-harmonic generation.
HOMO-LUMO Energy GapΔEThe energy difference between the highest occupied and lowest unoccupied molecular orbitals. A smaller gap often correlates with a larger NLO response.

Reactivity and Transformation Chemistry of 3 Amino N Methylthiophene 2 Carboxamide

Functional Group Transformations of the Amino and Carboxamide Groups

The amino and N-methylcarboxamide groups of 3-amino-N-methylthiophene-2-carboxamide are amenable to a variety of chemical modifications. The reactivity of these groups is central to the derivatization of this thiophene (B33073) core.

The amino group can undergo reactions typical of aromatic amines. For instance, it can be acylated to form the corresponding amides. One documented example involves the reaction of a similar 4-aminothiophene-3-carboxamide (B11731693) derivative with chloroacetyl chloride, resulting in the formation of a 4-(2-chloro-acetamido)thiophene-3-carboxamide. nih.gov This highlights the nucleophilic character of the amino group, allowing for the introduction of various substituents.

Transformations of the carboxamide group are also possible. While specific examples for this compound are not extensively documented in readily available literature, general reactions of carboxamides suggest potential transformations. For instance, the carboxamide group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, or it can be reduced to an amine using strong reducing agents like lithium aluminum hydride.

Oxidation reactions can also occur at the sulfur atom of the thiophene ring, potentially leading to the formation of sulfoxides and sulfones under controlled oxidation conditions.

Table 1: Examples of Functional Group Transformations

Starting Material Reagent(s) Product Reaction Type
4-Aminothiophene-3-carboxamide derivative Chloroacetyl chloride 4-(2-Chloro-acetamido)thiophene-3-carboxamide Acylation of amino group
2-Amino-N-methylthiophene-3-carboxamide Lithium aluminum hydride (potential) (3-Amino-2-thienyl)methanamine derivative Reduction of carboxamide
2-Amino-N-methylthiophene-3-carboxamide Hydrogen peroxide (potential) Sulfoxide/Sulfone derivative Oxidation of thiophene sulfur

Ring Annulation and Synthesis of Fused Heterocyclic Systems (e.g., Thienopyrimidines)

A significant aspect of the chemistry of this compound and its analogs is their utility as precursors for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. arkat-usa.org This is achieved through cyclocondensation reactions where the 3-amino and 2-carboxamide (B11827560) groups participate in the formation of a new pyrimidine (B1678525) ring fused to the thiophene core.

The synthesis of thieno[2,3-d]pyrimidin-4-ones can be accomplished by reacting 2-aminothiophene-3-carboxamides with various one-carbon synthons. For example, reaction with formamide (B127407) or triethyl orthoformate can introduce the C2 carbon of the pyrimidine ring, leading to the formation of the corresponding thieno[2,3-d]pyrimidin-4-one. nih.govresearchgate.net

Another common strategy involves the reaction with isothiocyanates. This reaction typically proceeds through an initial formation of a thiourea (B124793) derivative, which then undergoes intramolecular cyclization to yield 2-thioxo-thieno[2,3-d]pyrimidin-4-ones. nih.govsemanticscholar.org Similarly, reaction with nitriles in the presence of an acid catalyst can also lead to the formation of the thienopyrimidine ring system. tubitak.gov.tr

The amides of 4,5-disubstituted 2-aminothiophene-3-carboxylic acids have been shown to react with aromatic and heterocyclic aldehydes to form 1,2-dihydrothienopyrimidin-4-ones. researchgate.net These examples, while often involving the isomeric 2-aminothiophene-3-carboxamide (B79593), illustrate the general reactivity pattern expected for this compound in ring annulation reactions.

Table 2: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Thiophene Precursor Reagent(s) Fused Heterocyclic Product
2-Aminothiophene-3-carboxamide Formamide Thieno[2,3-d]pyrimidin-4-one
2-Aminothiophene-3-carboxamide Phenyl isothiocyanate 3-Phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4-one
2-Aminothiophene-3-carboxamide derivative Aromatic aldehydes 2-Aryl-2,3-dihydrothieno[2,3-d]pyrimidin-4-one
2-Aminothiophene-3-carboxamide derivative Nitriles / HCl 2-Substituted-4-hydroxythieno[2,3-d]pyrimidine

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the directing effects of the substituents on the ring. The 3-amino group is a strongly activating, ortho-, para-directing group, while the 2-N-methylcarboxamide group is a deactivating, meta-directing group. Thiophene itself is more reactive than benzene (B151609) towards electrophiles, with substitution preferentially occurring at the C2 (α) position, and to a lesser extent at the C3 (β) position. numberanalytics.comresearchgate.net

In this compound, the C4 and C5 positions are available for substitution. The powerful activating effect of the 3-amino group would strongly direct incoming electrophiles to the C4 position (ortho) and C2 position (para). However, the C2 position is already substituted. Therefore, electrophilic substitution is most likely to occur at the C4 position. The deactivating effect of the carboxamide group at C2 would further disfavor substitution at C5.

Typical electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.comquimicaorganica.org For instance, halogenation of thiophenes can be achieved with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). jcu.edu.au Nitration is often carried out with a mixture of nitric acid and sulfuric acid, although milder conditions are generally preferred for activated thiophenes to avoid oxidation and polymerization. iust.ac.ir Friedel-Crafts acylation, typically using an acyl chloride with a Lewis acid catalyst like tin tetrachloride, is also a common transformation for thiophenes. iust.ac.ir While specific studies on this compound are limited, the general principles of EAS on substituted thiophenes provide a strong indication of its expected reactivity.

Nucleophilic Reactions at the Carbonyl Center and Thiophene Ring

The carbonyl carbon of the N-methylcarboxamide group is an electrophilic center and can be attacked by nucleophiles. This can lead to the hydrolysis of the amide to a carboxylic acid, as mentioned earlier, or to the addition of organometallic reagents to form ketones after hydrolysis of the intermediate.

The thiophene ring, being electron-rich, is generally not susceptible to nucleophilic aromatic substitution unless it is activated by the presence of strong electron-withdrawing groups and a good leaving group. In the case of this compound, the presence of the electron-donating amino group makes nucleophilic attack on the ring even less favorable.

A review on the chemistry of the isomeric 2-aminothiophene-3-carboxamides suggests that nucleophilic attack can occur at the carbonyl carbon and potentially at the C2 position if a suitable leaving group is present. tubitak.gov.tr However, for the title compound, such reactions on the thiophene ring are not well-documented and would likely require harsh conditions or specific activation.

Coordination Chemistry with Metal Centers and Complex Formation

The presence of multiple heteroatoms (N, O, S) in this compound provides several potential coordination sites for metal ions. The sulfur atom of the thiophene ring, the nitrogen of the amino group, and the oxygen of the carboxamide group can all act as Lewis bases and coordinate to metal centers.

Studies on related 3-thiophene carboxamide ligands have shown that the carbonyl oxygen is a common coordination site. nih.gov In complexes with metals like Zn(II), Cu(II), and Co(II), bidentate coordination involving the carbonyl oxygen and a nitrogen atom from a linked pyridine (B92270) ring has been observed. nih.gov While this compound lacks a pyridine ring, the amino group's nitrogen could potentially participate in chelation with the carbonyl oxygen to form a stable five- or six-membered ring with a metal ion.

Transition metal complexes of amino acids are well-known, where coordination typically occurs through the amino nitrogen and a carboxylate oxygen. wikipedia.org By analogy, this compound could act as a bidentate N,O-donor ligand. The soft sulfur atom in the thiophene ring might also exhibit an affinity for soft metal ions. The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other competing ligands.

Structure Activity Relationship Sar Studies and Biological Interactions of 3 Amino N Methylthiophene 2 Carboxamide Derivatives

Molecular Design Principles for Modulating Bioactivity

The bioactivity of 3-amino-N-methylthiophene-2-carboxamide derivatives can be strategically modulated through specific molecular modifications. Structure-activity relationship (SAR) studies have elucidated several key principles guiding the design of these compounds for enhanced therapeutic effects. The core thiophene (B33073) carboxamide scaffold serves as a versatile template, and alterations at various positions on the thiophene ring, as well as on the carboxamide group, significantly influence biological outcomes. researchgate.netijpscr.info

One fundamental design principle involves the substitution pattern on the thiophene ring. For instance, the presence of an amino group at the 3-position of the thiophene-2-carboxamide core is often associated with potent biological activity. nih.gov SAR studies have shown that 3-amino thiophene-2-carboxamide derivatives exhibit greater antibacterial and antioxidant activity compared to their 3-hydroxy or 3-methyl counterparts. nih.gov This suggests that the amino group may be crucial for interaction with biological targets. Furthermore, the nature and position of substituents on the aryl rings attached to the core structure can fine-tune the activity.

The position of the carboxamide group itself is another critical determinant of bioactivity. For example, in the context of c-Jun N-terminal kinase (JNK) inhibition, a carboxamide group at the 3-position of the thiophene ring is essential for activity, while moving it to the 5-position results in a complete loss of function. nih.gov Similarly, replacing the 3-carboxamide with other functional groups like an acid, ester, or cyano group leads to a significant decrease in inhibitory activity. nih.gov This highlights the importance of the carboxamide moiety in establishing key interactions within the target's binding site.

Moreover, the introduction of specific pharmacophoric features can direct the molecule's activity towards a particular biological target. For anticancer applications, designing thiophene carboxamide derivatives as biomimetics of known anticancer agents like Combretastatin A-4 (CA-4) has proven to be a successful strategy. mdpi.comnih.gov This involves creating molecules with a similar polar surface area and three-dimensional structure to the parent compound, thereby enabling them to interact with the same biological targets, such as tubulin. mdpi.comnih.gov

Mechanistic Insights into Biological Activity at the Molecular Level

At the molecular level, this compound derivatives exert their biological effects through a variety of mechanisms, primarily involving specific interactions with protein targets. Molecular docking studies and other computational methods have provided valuable insights into these interactions. nih.govnih.gov

For their anticancer activity, certain derivatives have been shown to function as dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and tubulin polymerization. researchgate.netsemanticscholar.org The ortho-amino-aryl carboxamide pharmacophore is crucial for this dual activity. researchgate.net Molecular docking simulations have revealed that these compounds can bind to the ATP-binding site of VEGFR-2, as well as the colchicine-binding site of tubulin. semanticscholar.org The interactions are stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the respective binding pockets. mdpi.com For instance, the carboxamide group can form hydrogen bonds, while the thiophene ring and its substituents can engage in hydrophobic interactions. nih.gov

In the context of JNK inhibition, these compounds can act as dual inhibitors by mimicking both ATP and the JIP scaffolding protein. nih.gov This dual-action mechanism is achieved by binding to both the ATP-binding site and the JIP docking site on the kinase. nih.gov The carboxamide group plays a pivotal role in this interaction, forming hydrogen bonds with amino acid residues such as Val 118 and Asn 114 in the JIP docking site. nih.gov

The antimicrobial activity of these derivatives is also attributed to their ability to interact with specific microbial enzymes. Molecular docking studies have suggested that these compounds can bind to the active site of enzymes like S. aureus tyrosyl-tRNA synthetase, thereby inhibiting bacterial growth. researchgate.net The binding affinity is influenced by the nature of the substituents on the thiophene carboxamide core. researchgate.net

Furthermore, the electronic properties of these molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, play a role in their biological activity. nih.gov A smaller HOMO-LUMO energy gap is often associated with higher reactivity and, consequently, greater biological activity. mdpi.com Density Functional Theory (DFT) calculations have been employed to study these electronic properties and correlate them with the observed biological effects. nih.gov

Biological Activity Spectrum of Thiophene Carboxamide Derivatives

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, encompassing both antibacterial and antifungal properties. ijpscr.infonih.govnih.govnih.govresearchgate.net The core thiophene ring is a key pharmacophore that contributes to these activities. nih.gov

In terms of antibacterial action, these compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Studies have indicated that 3-amino thiophene-2-carboxamide derivatives are generally more potent against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov The presence of the amino group at the 3-position of the thiophene ring appears to be crucial for this enhanced activity. nih.gov For instance, certain 3-amino thiophene-2-carboxamide compounds have displayed antibacterial activity ranging from 40.0% to 86.9% inhibition, which is significantly higher than their 3-hydroxy or 3-methyl counterparts. nih.gov The introduction of a methoxy (B1213986) group on an aryl substituent has been shown to further enhance the inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov

The antifungal activity of these derivatives has also been reported, with some compounds showing efficacy against various fungal strains. nih.gov The specific structural features that contribute to the antifungal properties are an active area of investigation.

Below is a table summarizing the antibacterial activity of selected 3-amino-thiophene-2-carboxamide derivatives:

CompoundTarget OrganismInhibition (%)
7aStaphylococcus aureus66.7
7aBacillus subtilis65.2
7aEscherichia coli40.0
7aPseudomonas aeruginosa43.5
7bStaphylococcus aureus83.3
7bBacillus subtilis82.6
7bEscherichia coli64.0
7bPseudomonas aeruginosa86.9
7cStaphylococcus aureus62.5
7cBacillus subtilis60.9
7cEscherichia coli44.0
7cPseudomonas aeruginosa47.8

Data sourced from a study on novel thiophene-2-carboxamide derivatives. nih.gov

Anticancer and Antiproliferative Activities

Thiophene carboxamide derivatives, including those related to this compound, have emerged as a promising class of anticancer and antiproliferative agents. mdpi.comnih.govmdpi.com Their mechanism of action often involves the inhibition of key cellular processes such as angiogenesis and cell division. researchgate.netsemanticscholar.orgnih.gov

Several studies have demonstrated the potent cytotoxic effects of these compounds against a variety of cancer cell lines, including those of the breast, liver, colon, and leukemia. mdpi.comjocpr.com For example, certain ortho-amino thiophene carboxamide derivatives have shown significantly higher cytotoxicity against hepatocellular carcinoma (HepG-2) cells compared to the standard drug Sorafenib. researchgate.netnih.gov These compounds can induce apoptosis and cause cell cycle arrest, typically in the G2/M phase. researchgate.netnih.gov

The anticancer activity of these derivatives is often linked to their ability to inhibit receptor tyrosine kinases like VEGFR-2, which plays a crucial role in angiogenesis. semanticscholar.orgnih.gov Additionally, some of these compounds can interfere with microtubule dynamics by inhibiting tubulin polymerization, similar to the action of well-known anticancer drugs like colchicine. mdpi.comnih.govresearchgate.net The thiophene ring, with its high aromaticity, plays a critical role in the interaction with the tubulin-colchicine binding pocket. nih.gov

The following table presents the antiproliferative activity of selected thiophene carboxamide derivatives against the Hep3B cancer cell line:

CompoundIC₅₀ (µM)
2b5.46
2d8.85
2e12.58

Data from a study on thiophene carboxamide derivatives as biomimetics of CA-4. mdpi.com

Antinociceptive Activity

Derivatives of 3-aminothiophene have shown potential as antinociceptive agents, indicating their ability to alleviate pain. nih.govresearchgate.netresearchgate.netmdpi.com Research in this area has explored various substituted thiophene compounds, including those with a carboxamide functionality, for their analgesic properties.

Studies have shown that certain 3-aminothiophene-2-acylhydrazone derivatives possess significant analgesic potency and efficacy. mdpi.com These compounds have been evaluated in animal models of pain, such as the hot plate test and writhing tests, and have demonstrated a reduction in pain responses. nih.gov The mechanism of their antinociceptive action is an area of ongoing investigation, but it is believed to be related to their interaction with the central nervous system. nih.gov

For instance, new hybrid compounds incorporating a 3-methylthiophene (B123197) ring linked to a pyrrolidine-2,5-dione core have been synthesized and evaluated for their anticonvulsant and antinociceptive activities. nih.gov Some of these compounds exhibited notable activity in pain models. nih.gov The development of these derivatives holds promise for the discovery of novel non-opioid analgesics.

Antioxidant Properties

Thiophene carboxamide derivatives, particularly those with an amino group at the 3-position, have been found to possess significant antioxidant properties. nih.govmdpi.comnih.gov Antioxidants are crucial for combating oxidative stress, which is implicated in a variety of diseases. The ability of these compounds to scavenge free radicals has been evaluated using various in vitro assays.

Studies have shown that 3-amino thiophene-2-carboxamide derivatives exhibit higher antioxidant activity compared to their 3-hydroxy and 3-methyl counterparts. nih.gov For example, in one study, a 3-amino thiophene-2-carboxamide derivative demonstrated 62.0% antioxidant activity, which is comparable to the standard antioxidant, ascorbic acid (88.44%). nih.gov The presence of the amino group is believed to contribute significantly to the radical scavenging capacity of these molecules. mdpi.com

The total antioxidant capacity (TAC) of these compounds has also been assessed, with some derivatives showing high antioxidant potential. nih.gov The structure-activity relationship studies suggest that the presence of free amino groups is a key factor for the observed antioxidant properties. nih.gov

The table below summarizes the antioxidant activity of a series of thiophene-2-carboxamide derivatives:

Compound SeriesAntioxidant Activity (% Inhibition)
3-amino thiophene-2-carboxamide derivatives (7a-c)46.9 - 62.0
3-hydroxy thiophene-2-carboxamide derivatives (3a-c)28.4 - 54.9
3-methyl thiophene-2-carboxamide derivatives (5a-c)12.0 - 22.9

Data from a study evaluating the antioxidant properties of substituted thiophene-2-carboxamide derivatives. nih.gov

Enzyme Inhibition Mechanisms

Derivatives of this compound have been identified as potent inhibitors of several key enzymes, particularly protein kinases, which are crucial in cellular signaling pathways. The mechanism of inhibition often involves direct interaction with the enzyme's active site, preventing the binding of natural substrates.

One significant area of research has been the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.govsemanticscholar.org Certain ortho-amino-N,N'-diarylthiophene-2-carboxamide derivatives have demonstrated potent dual inhibitory activity against both VEGFR-2 and β-tubulin polymerization. nih.govresearchgate.net For instance, compound 5 (from the cited study) emerged as a powerful inhibitor of VEGFR-2, showing greater potency than the established drug Sorafenib. nih.gov The proposed mechanism involves the formation of an intramolecular hydrogen bond between the ortho-disubstituted N-aryl amino and N-aryl carboxamide groups, which is a key structural feature for activity. nih.gov Molecular docking studies suggest these compounds fit into the enzyme's binding site, explaining their inhibitory effects. nih.govresearchgate.net

Another class of thiophene-3-carboxamide (B1338676) derivatives has been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Overexpression of EGFR is a known factor in the development of several cancers. A series of trisubstituted thiophene-3-carboxamide selenide (B1212193) derivatives showed promising EGFR kinase inhibition, with one compound exhibiting an IC50 value in the nanomolar range. nih.gov

Furthermore, some thiophene derivatives act through allosteric inhibition. A class of antibacterial thiophenes has been found to target DNA gyrase with a unique mechanism. nih.gov Instead of competing with DNA at its binding site, these compounds bind to a different protein pocket located between the winged helix domain and the topoisomerase-primase domain. This allosteric binding stabilizes the gyrase-mediated DNA-cleavage complexes, leading to bacterial cell death. nih.gov This mechanism is distinct from that of fluoroquinolone antibiotics, which also target DNA gyrase, and offers a potential pathway to overcome existing drug resistance. nih.gov

Table 1: Enzyme Inhibition by 3-Aminothiophene-2-carboxamide (B122380) Derivatives This table is interactive and can be sorted by clicking on the column headers.

Compound ID (from source) Derivative Class Target Enzyme Inhibition Value (IC₅₀) Reference
5 N,N'-diaryl-2-amino-acetamide thiophene VEGFR-2 0.59 µM nih.govresearchgate.net
21 N-arylidene thiophene hydrazide VEGFR-2 1.29 µM nih.govresearchgate.net
Sorafenib (Reference) - VEGFR-2 2.07 µM nih.gov
Unnamed Selenide Derivative Trisubstituted thiophene-3-carboxamide selenide EGFR Kinase 94.44 nM nih.gov

DNA Binding Characteristics

Thiophene-based compounds, particularly those with cationic features like diamidines, are known to bind to the minor groove of DNA. nih.govresearchgate.net While not all this compound derivatives fall into this category, the thiophene core is a key structural element for this type of interaction. These molecules are designed with a specific curvature that allows them to fit snugly within the DNA minor groove, particularly at AT-rich sequences. nih.govresearchgate.net

The binding is typically non-covalent and stabilized by a combination of forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions between the compound and the floor of the DNA groove. nih.gov For example, in related thiophene diamidine compounds, hydrogen bond donor groups on the molecule can interact with acceptor groups (like nitrogen and oxygen atoms) on the adenine (B156593) and thymine (B56734) bases within the minor groove. nih.gov

This binding can have significant biological consequences. By occupying the minor groove, these compounds can inhibit the binding of major groove-binding proteins, such as transcription factors. nih.gov This is an indirect mechanism of action; the minor groove binder alters the DNA conformation or electrostatic environment, which in turn prevents the protein from recognizing and binding to its target sequence in the major groove. nih.gov This has been explored as a strategy to inhibit transcription factors like PU.1, which is implicated in acute myeloid leukemia. nih.gov The structure-activity analysis of some diphenyl di-thiophene diamidine compounds revealed that the di-thiophene derivative was more active in inhibiting ERG/DNA complex formation compared to derivatives with other heterocyclic rings. researchgate.net

Advanced Research Applications and Future Perspectives

Utility as Versatile Building Blocks in Advanced Organic Synthesis

The 3-amino-N-methylthiophene-2-carboxamide core serves as a highly adaptable starting material for the synthesis of a wide array of more complex heterocyclic systems. The presence of reactive amino and carboxamide functionalities allows for a variety of chemical transformations, making it a key intermediate in the construction of polyfunctionalized molecules.

The amino group at the 3-position can readily undergo reactions such as acylation, alkylation, and diazotization, leading to the formation of new carbon-nitrogen and nitrogen-nitrogen bonds. For instance, reaction with various acylating agents can introduce a range of substituents, modifying the electronic and steric properties of the molecule. Similarly, the N-methylcarboxamide group can be hydrolyzed or converted to other functional groups, further expanding the synthetic possibilities.

A notable application of related 3-aminothiophene derivatives is in the synthesis of fused heterocyclic systems. For example, condensation reactions with appropriate reagents can lead to the formation of thieno[3,2-d]pyrimidines, thieno[3,2-b]pyridines, and other bicyclic and polycyclic structures. These fused systems are of particular interest due to their prevalence in biologically active molecules. One synthetic strategy involves the reaction of 3-aminothiophene derivatives with N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives in the presence of a base to yield substituted 3-aminothiophene derivatives. nih.gov This highlights the potential of this compound to act as a precursor for a diverse library of complex organic molecules.

Contributions to Lead Compound Discovery and Optimization in Medicinal Chemistry

The thiophene (B33073) carboxamide scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. researchgate.net The structural motif of this compound, in particular, presents a promising framework for the design and discovery of new therapeutic agents. Thiophene derivatives are known to possess anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant properties. nih.govresearchgate.net

One of the most significant areas of research for thiophene carboxamides is in the development of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govmdpi.com VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Several ortho-N-aryl-3-aminothiophene-2-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors. nih.gov The structural features of this compound make it an ideal starting point for the synthesis of such inhibitors. The amino group can be functionalized with various aryl groups, while the N-methylcarboxamide moiety can be modified to optimize binding affinity and pharmacokinetic properties. For instance, compounds incorporating this scaffold have shown potent cytotoxic activity against various cancer cell lines. nih.gov

Furthermore, derivatives of 3-aminothiophene-2-carboxamide (B122380) have demonstrated significant antibacterial and antioxidant activity. nih.gov Structure-activity relationship (SAR) studies have shown that the nature of substituents on the thiophene ring and the carboxamide nitrogen greatly influences the biological activity. nih.gov For example, certain 3-aminothiophene-2-carboxamide derivatives have shown higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts. nih.gov The antioxidant properties have also been evaluated, with some derivatives showing significant radical scavenging activity. nih.gov

The versatility of the this compound scaffold allows for extensive chemical modification, making it a valuable tool in lead optimization programs. By systematically altering the substituents on the thiophene ring and the carboxamide group, medicinal chemists can fine-tune the pharmacological profile of lead compounds to improve potency, selectivity, and drug-like properties.

Potential in Materials Science and Functional Materials Development

While the applications of this compound itself in materials science are not yet extensively explored, the broader class of thiophene-based compounds holds significant promise for the development of functional organic materials. Thiophenes are known for their excellent electronic properties and are key components in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells.

The inherent properties of the thiophene ring, such as its planarity and electron-rich nature, facilitate π-π stacking and efficient charge transport. The amino and carboxamide groups on the this compound molecule offer handles for polymerization or for linking to other functional units. This could allow for the creation of novel conductive polymers or small molecules with tailored electronic and optical properties. For instance, a related compound, methyl-3-aminothiophene-2-carboxylate, is noted as a key intermediate for dyes and pesticides, suggesting the potential for chromophoric and bioactive material applications. mdpi.com

The ability of the amino and carbonyl groups to participate in hydrogen bonding could also be exploited in the design of self-assembling materials and supramolecular structures. mdpi.com These ordered assemblies can exhibit unique properties that are not present in the individual molecules. Further research into the polymerization and material fabrication of derivatives of this compound could open up new avenues for its application in advanced materials.

Emerging Research Areas and Unexplored Reactivity

Despite the progress made in understanding the chemistry and applications of this compound, several research areas remain underexplored. The unique arrangement of functional groups on the thiophene ring suggests the potential for novel and unexplored reactivity.

For example, the development of new catalytic methods for the functionalization of the thiophene core could lead to more efficient and selective syntheses of complex derivatives. This could include C-H activation strategies to directly introduce substituents at the 4- and 5-positions of the thiophene ring.

Furthermore, the photophysical properties of derivatives of this compound are largely unknown. Investigating their fluorescence and phosphorescence characteristics could lead to applications in sensing, imaging, and optoelectronics.

Another emerging area is the exploration of this scaffold in the development of new classes of bioactive compounds beyond kinase inhibitors. For example, its potential as an inhibitor of other enzyme families or as a modulator of protein-protein interactions is yet to be fully investigated. The synthesis and screening of diverse libraries of this compound derivatives against a wide range of biological targets could uncover new therapeutic opportunities.

Integration of Computational Methods for Rational Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules with desired properties and providing insights into reaction mechanisms. In the context of this compound, computational methods can be applied in several ways to accelerate research and discovery.

Molecular modeling techniques, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, can be used to study the electronic structure, conformation, and reactivity of the molecule. For instance, Density Functional Theory (DFT) calculations have been employed to investigate the molecular and electronic properties of related thiophene-2-carboxamide derivatives, providing information about their HOMO-LUMO energy gaps and charge distributions. nih.gov Such studies can help in predicting the reactivity of this compound in various chemical reactions and in designing derivatives with specific electronic properties for materials science applications.

In medicinal chemistry, computational approaches like molecular docking and virtual screening are crucial for identifying potential biological targets and for designing new inhibitors. nih.gov By docking derivatives of this compound into the active sites of target proteins, researchers can predict their binding modes and affinities, guiding the synthesis of more potent and selective compounds. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the structural features of these derivatives with their biological activities, leading to predictive models for the design of new drug candidates.

Q & A

Q. What are the standard synthetic routes for 3-amino-N-methylthiophene-2-carboxamide?

Methodological Answer: The compound is typically synthesized via a multi-step protocol. A foundational approach involves cyclocondensation of 2-cyanoacetamide with sulfur-containing reagents (e.g., 2,5-dihydroxy-1,4-dithiane) in ethanol under reflux, catalyzed by triethylamine . Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) using alumina plates and a 7:3 n-hexane:ethyl acetate solvent system to track reaction progress.
  • Purification : Solvent evaporation under reduced pressure, followed by recrystallization from isopropyl alcohol (yield: ~75%) .
  • Derivatization : For advanced analogs, Schiff base formation with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) in absolute alcohol with acetic acid catalysis, yielding imine-linked derivatives .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O at 1670 cm⁻¹, amine N-H at 3330–3345 cm⁻¹, and thiophene ring vibrations at 675–1450 cm⁻¹) .
  • ¹H-NMR : Key signals include aromatic protons (δ 7.1–7.4 ppm), amide NH (δ 7.80 ppm), and amine NH (δ 5.20 ppm) in DMSO-d₆ .
  • 13C-NMR : Confirms carbonyl carbons (amide C=O at ~167 ppm) and thiophene ring carbons .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for derivatives) .

Note : For ambiguous signals, deuterium exchange or 2D NMR (e.g., HSQC) resolves overlapping peaks .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use warm isopropyl alcohol or ethanol to remove impurities; yields crystalline solids with defined melting points (e.g., 122–124°C) .
  • Reverse-Phase HPLC : Employ methanol-water gradients (30% → 100%) for polar derivatives, achieving >95% purity .
  • Column Chromatography : Silica gel with ethyl acetate:n-hexane eluents for intermediates .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural analysis?

Methodological Answer:

  • SHELX Refinement : Use SHELXL for small-molecule refinement to model disorder or twinning. For example, SHELX’s robust algorithms handle high-resolution data and hydrogen bonding ambiguities .
  • Validation Tools : Cross-check with CCDC databases and PLATON for missed symmetry or solvent molecules.
  • Case Study : In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings (8.5–13.5°) were resolved via SHELX, avoiding misinterpretation of non-classical C–H⋯O interactions .

Q. What strategies optimize reaction yields and minimize by-products in derivative synthesis?

Methodological Answer:

  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Et₃N) for nucleophilic substitutions; acetic acid enhances Schiff base formation .
  • Temperature Control : Reflux at 100°C for 5 hours minimizes side reactions (e.g., hydrolysis of imine bonds) .
  • By-Product Mitigation : Use anhydrous solvents (e.g., CH₂Cl₂ under N₂) to prevent moisture-sensitive intermediates from degrading .

Q. How are structure-activity relationships (SARs) explored for biological activity?

Methodological Answer:

  • Functional Group Variation : Compare antibacterial activity of amide vs. ester derivatives (e.g., 6-tert-butyl substitution enhances membrane penetration) .
  • Computational Modeling : Dock thiophene cores into enzyme active sites (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to predict binding affinities .
  • Bioassay Validation : MIC assays against S. aureus and E. coli for derivatives with electron-withdrawing groups (e.g., –NO₂) show enhanced efficacy .

Q. How are hygroscopic intermediates stabilized during synthesis?

Methodological Answer:

  • Inert Atmosphere : Use N₂ or Ar gloveboxes for steps involving moisture-sensitive reagents (e.g., anhydrides) .
  • Lyophilization : Freeze-dry intermediates after solvent removal to prevent hydration .
  • Storage : Keep solids in desiccators with P₂O₅; solutions in molecular sieves .

Q. What computational tools predict reactivity for novel derivatives?

Methodological Answer:

  • DFT Calculations : Gaussian 16 optimizes geometries at the B3LYP/6-31G* level to assess frontier orbitals (HOMO/LUMO) and nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to predict solubility trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.